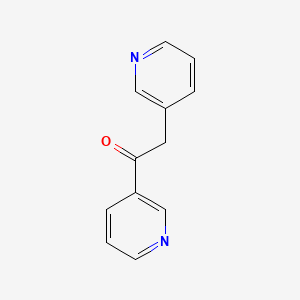

1,2-Di(pyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dipyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(11-4-2-6-14-9-11)7-10-3-1-5-13-8-10/h1-6,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFVIUINVVIJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285700 | |

| Record name | 1,2-di(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-93-1 | |

| Record name | 1,2-di(pyridin-3-yl)ethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-di(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Di Pyridin 3 Yl Ethanone and Its Analogues

Direct Synthetic Routes to 1,2-Dipyridylethanone Scaffolds

The construction of the 1,2-di(pyridin-3-yl)ethanone framework can be approached through several fundamental organic reactions. These direct routes focus on forming the core carbon-carbon bond that links the two pyridine (B92270) rings and establishing the ketone functionality.

Condensation Reactions in Pyridyl Ketone Synthesis

Condensation reactions are a cornerstone of carbon-carbon bond formation and are well-suited for the synthesis of ketone structures. The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, is a prominent method for reacting an enolizable ketone with a non-enolizable aldehyde. wikipedia.orgnih.gov In the context of this compound, a plausible route involves the base-catalyzed reaction between 3-acetylpyridine (B27631) and 3-pyridinecarboxaldehyde (B140518). This reaction initially forms an α,β-unsaturated ketone, known as a chalcone (B49325) analogue. Subsequent selective reduction of the carbon-carbon double bond would yield the target saturated ketone. Various catalysts, including sodium hydroxide (B78521) and barium hydroxide, have been employed for such condensations, often with the goal of improving yields and minimizing side reactions. researchgate.netd-nb.info

Another relevant approach is the benzoin-type condensation, which typically involves the dimerization of aldehydes. A related reaction, the dimerization of 2-pyridinecarboxaldehyde (B72084) to an ethene-1,2-diol, has been achieved using a Copper(II) catalyst. google.com A similar strategy with 3-pyridinecarboxaldehyde could produce a 1,2-diol precursor, which could then be oxidized to the corresponding diketone, 1,2-di(pyridin-3-yl)ethane-1,2-dione. Selective reduction of one ketone group would furnish the desired this compound.

Table 1: Examples of Condensation Reactions for Pyridyl Ketone Precursors This table is based on analogous reactions and established principles.

| Reaction Type | Ketone/Enolate Source | Aldehyde | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt | 3-Acetylpyridine | 3-Pyridinecarboxaldehyde | NaOH or KOH, Ethanol (B145695) | (E)-1,3-di(pyridin-3-yl)prop-2-en-1-one | wikipedia.orgnih.govnumberanalytics.com |

| Claisen-Schmidt | Cyclopentanone | Substituted Benzaldehydes | Solid NaOH, Grinding | α,α'-bis(benzylidene)cycloalkanones | nih.gov |

| Aldol-type | 2-Acetylpyridine (2 equiv.) | 4-Pyridinecarboxaldehyde | NH4OAc, Reflux | Diketone product | cdnsciencepub.com |

Oxidation Reactions in Pyridyl Ketone Derivatization

Oxidation reactions are crucial for introducing the ketone functionality, either from an alcohol precursor or through direct C-H bond activation. The most straightforward oxidative route is the oxidation of the corresponding secondary alcohol, 1,2-di(pyridin-3-yl)ethanol. A wide array of standard oxidizing agents, such as those based on chromium or ruthenium, or milder conditions like Swern or Dess-Martin oxidation, can effectively convert the secondary alcohol to the ketone. acs.org

More advanced methods involve the direct oxidation of a methylene (B1212753) C-H bond. Research has shown that the methylene group adjacent to a pyridine ring and a carbonyl-related group can be oxidized. For instance, a copper-promoted reaction using molecular oxygen (O2) from the air was able to convert the methylene group of 1,2-di(pyridin-2-yl)-ethanone oxime into a ketone, forming a diketone derivative. rsc.org This suggests that 1,2-di(pyridin-3-yl)ethane could potentially be oxidized directly to this compound, although selectivity could be a challenge.

Table 2: Representative Oxidation Reactions for Ketone Synthesis This table includes examples from related systems to illustrate the methodologies.

| Substrate | Oxidizing System | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-di(pyridin-3-yl)ethanol | TPAP (cat.), NaOCl | EtOAc, pH 9.5 buffer | This compound | acs.org |

| 1-Phenylethanol | TPAP (cat.), NaOCl | EtOAc, pH 9.5 buffer | Acetophenone (B1666503) | acs.org |

| 1,2-di(pyridin-2-yl)-ethanone oxime | Cu(dpeo)22, O2 (air) | Ethanol or Acetonitrile | 2-(hydroxyimino)-1,2-di(pyridin-2-yl)ethanone | rsc.org |

Organometallic Approaches in Pyridyl Ketone Construction

Organometallic chemistry offers powerful and versatile tools for forming the C-C bond central to the this compound structure. scribd.com A classic approach involves the use of a Grignard reagent. researchgate.netlibretexts.org For this synthesis, 3-bromopyridine (B30812) can be converted into the 3-pyridylmagnesium bromide Grignard reagent. This nucleophilic reagent can then be reacted with a suitable electrophile, such as 3-pyridylacetyl chloride or 3-pyridylacetonitrile (B123655), to construct the ethanone (B97240) backbone. diva-portal.org

Modern palladium-catalyzed cross-coupling reactions provide highly efficient and functional-group-tolerant alternatives. rsc.org For example, a Stille, Suzuki, or Negishi coupling could be envisioned between a 3-pyridyl organometallic species and a (3-pyridinyl)acetyl halide derivative. Furthermore, palladium-catalyzed carbonylative coupling reactions can construct ketones directly. A method for synthesizing 1,2-diketones from aryl halides and organoaluminum reagents using an isocyanide as a carbon monoxide source has been developed, which could be adapted to form the 1,2-di(pyridin-3-yl)ethane-1,2-dione precursor. organic-chemistry.org

Table 3: Selected Organometallic Routes to Ketone Scaffolds This table provides examples of organometallic strategies applicable to pyridyl ketone synthesis.

| Organometallic Reagent | Electrophile / Coupling Partner | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Pyridylmagnesium bromide | 3-Pyridylacetyl chloride | Ether solvent (e.g., THF) | This compound | scribd.comlibretexts.org |

| Aryl Halide | Organoaluminum Reagent | PdCl2, DPPP, KOtBu, Toluene | 1,2-Diketone | organic-chemistry.org |

| 2,6-Dibromopyridine | tBuLi, then N,N-dimethylacetamide | Et2O, -78 °C to RT | 1-(6-Bromopyridin-2-yl)ethanone | unam.mx |

Multi-Component Reactions for Pyridyl Ketone Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.govresearchgate.net While MCRs are less commonly used for the direct synthesis of a simple, symmetrical molecule like this compound, they are exceptionally powerful for creating complex analogues and derivatives. researchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to build a dihydropyridine ring, which can be subsequently oxidized to a pyridine. By carefully selecting the starting materials, this and other MCRs can be used to construct highly functionalized pyridyl rings that are part of a larger ketone structure. For instance, a four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, ammonium (B1175870) acetate (B1210297), and an acetophenone derivative under microwave irradiation has been used to yield polysubstituted pyridines. nih.govpreprints.org Such strategies are invaluable in medicinal chemistry for rapidly building libraries of complex pyridyl ketone derivatives for biological screening.

Table 4: Representative Multi-Component Reactions for Pyridine Derivatives This table showcases the power of MCRs in building complex pyridine-containing molecules.

| MCR Name/Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Acid or Base catalyst | 1,4-Dihydropyridine | researchgate.net |

| Four-Component | Aldehyde, Malononitrile, Acetophenone, NH4OAc | FeCl3 or Au/MgO | Polysubstituted Pyridine | researchgate.net |

| Groebke-Blackburn-Bienaymé | Heterocyclic Amidine, Aldehyde, Isocyanide | Acid catalyst | Fused Imidazo[1,2-a]pyridines | beilstein-journals.org |

Chemo- and Regioselective Synthesis Strategies

The principles of chemo- and regioselectivity become critical when synthesizing unsymmetrical analogues of this compound (e.g., 1-(pyridin-2-yl)-2-(pyridin-3-yl)ethanone) or when selectively functionalizing one of the pyridine rings. The electronic properties of the pyridine ring are highly dependent on the position of the nitrogen atom, which influences the reactivity of attached functional groups and the ring itself.

Regioselective functionalization can be achieved by using directing groups. For instance, an imine formed from an unsymmetrical ketone can direct a metal catalyst to functionalize a specific C-H bond based on steric and electronic factors, leading to a single regioisomer of the product. nih.govacs.org This strategy could be employed to selectively modify one of the phenyl rings in a precursor like benzophenone, a principle that extends to dipyridyl systems.

In organometallic cross-coupling reactions, the different electronic nature of 2-bromopyridine (B144113) versus 3-bromopyridine can be exploited. The 2-position is more electron-deficient, which can affect the rates of oxidative addition in palladium-catalyzed cycles, allowing for selective coupling if a di-brominated dipyridyl precursor is used. rsc.org Similarly, when preparing an unsymmetrical ketone via a Grignard reaction, the choice of which pyridine ring serves as the nucleophile (Grignard reagent) and which is part of the electrophile (acyl chloride) can be crucial for managing reactivity and avoiding side reactions.

Table 5: Strategies for Achieving Chemo- and Regioselectivity This table highlights methods that control reaction outcomes at specific sites.

| Strategy | Application | Mechanism/Principle | Example System | Reference |

|---|---|---|---|---|

| Imine Directing Groups | C-H Hydroxylation | Coordination of a metal (e.g., Cu) to the imine nitrogen directs oxidation to a specific γ-C-H bond. | Unsymmetrical Benzophenones | nih.govacs.org |

| Pd-Catalyzed Cross-Coupling | Selective C-C Bond Formation | Different rates of oxidative addition for electronically distinct aryl halides (e.g., 2-halopyridine vs. 3-halopyridine). | Intermolecular Arylamination of Dienes | rsc.org |

| Ortho-lithiation | Regioselective Functionalization | A directing group (e.g., amide) directs deprotonation by a strong base to the ortho position. | Functionalization of aromatic rings | uni-muenchen.de |

Advanced Spectroscopic and Structural Elucidation of 1,2 Di Pyridin 3 Yl Ethanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1,2-di(pyridin-3-yl)ethanone systems in solution.

1D NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provide fundamental information about the molecular framework.

In the ¹H NMR spectrum of a related compound, (E)-1-(1-(Pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oxime, signals for the pyridin-3-yl group were observed as multiplets in the aromatic region, specifically between δ 8.54–8.45 ppm and at δ 7.63 (d, J = 8.0 Hz) and 7.33 (dd, J = 8.0, 4.8 Hz) ppm. acs.org For this compound oximes, ¹H-NMR studies in solution have been instrumental in analyzing their structural properties. nih.govmdpi.com

The ¹³C NMR spectrum of (E)-1-(1-(Pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oxime showed characteristic signals for the pyridine (B92270) ring at δ 148.1, 147.0, 137.9, 127.1, and 123.2 ppm. acs.org

While specific ¹⁵N NMR data for this compound is not extensively reported, this technique is valuable for studying nitrogen-containing compounds. researchgate.neticm.edu.pl It can provide insights into the electronic environment of the nitrogen atoms within the pyridine rings.

Table 1: ¹H and ¹³C NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) in ppm | Observed in Compound |

|---|---|---|

| ¹H | 8.54–8.45 (m), 7.63 (d, J = 8.0 Hz), 7.33 (dd, J = 8.0, 4.8 Hz) | (E)-1-(1-(Pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oxime acs.org |

| ¹³C | 148.1, 147.0, 137.9, 127.1, 123.2 | (E)-1-(1-(Pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oxime acs.org |

Note: 'm' denotes a multiplet, 'd' a doublet, and 'dd' a doublet of doublets. J values represent coupling constants in Hertz.

2D NMR Correlational Spectroscopy (HSQC, NOESY)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to further elucidate the complex structures of these compounds. researchgate.net HSQC correlates the chemical shifts of directly bonded protons and heteronuclei (like ¹³C or ¹⁵N), aiding in the assignment of signals. jeol.com NOESY provides information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure and conformation of the molecule in solution. jeol.comutoronto.ca These techniques are particularly useful in resolving overlapping signals in crowded spectral regions. jeol.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. acs.orgrsc.org The exact mass of this compound is reported as 198.079312947 Da. nih.gov HRMS analysis of related compounds, such as (E)-1-(1-(Pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oxime, has been used to confirm their calculated molecular formulas. acs.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 198.22 g/mol | nih.gov |

| Exact Mass | 198.079312947 Da | nih.gov |

| Molecular Formula | C₁₂H₁₀N₂O | nih.gov |

Data computed by PubChem.

Infrared (IR) and Linear-Dichroic IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ketones, the carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption. pg.edu.pl In 1,2-di(pyridin-2-yl)ethane-1,2-dione, a related compound, the C=O stretching vibrations were observed at 1713 and 1690 cm⁻¹. researchgate.net The IR spectrum of α-pyridoin, another related structure, has been analyzed to establish the presence of diol and diketo forms. researchgate.net Linear-dichroic IR spectroscopy, which uses polarized light, can provide information about the orientation of specific functional groups within a molecule. icm.edu.plresearchgate.net

Table 3: Characteristic IR Frequencies for Related Carbonyl Compounds

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Source |

|---|---|---|---|

| 1,2-di(pyridin-2-yl)ethane-1,2-dione | ν(C=O) | 1713, 1690 | researchgate.net |

| Simple Aldehydes and Ketones | ν(C=O) | 1710 - 1740 | pg.edu.pl |

ν represents the stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For a related compound, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, dissolved in methanol, the UV-Vis spectrum was recorded to characterize its electronic properties. google.com Studies on copper and zinc complexes of polyazamacrocyclic ligands have also utilized UV-Vis spectroscopy to investigate their interaction with molecules like histamine. bohrium.com

Single Crystal X-ray Diffraction Analysis

Table 4: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | Cell Parameters | Source |

|---|---|---|---|---|

| 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol | Monoclinic | P2₁/n | a = 6.867(2) Å, b = 9.546(4) Å, c = 10.522(5) Å, β = 98.48(4)° | researchgate.net |

Theoretical and Computational Investigations of Pyridinylethanone Structures

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,2-di(pyridin-3-yl)ethanone and related structures, Density Functional Theory (DFT) and ab initio methods have been employed to predict its molecular geometry and electronic properties. mjcce.org.mk

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying organic molecules due to its balance of accuracy and computational cost. acs.org DFT calculations, often using hybrid functionals like B3LYP, have been applied to optimize the geometry of pyridinyl-containing compounds. mjcce.org.mkresearchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. For instance, in related heterocyclic systems, DFT has been used to predict the planarity of ring structures and the orientation of substituents. irapa.org The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. researchgate.net MEP maps are particularly useful for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Ab Initio Methods (MP2) in Conformational Analysis

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory for conformational analysis. nih.gov While computationally more demanding than DFT, MP2 calculations can provide more accurate energies for different conformers, which is crucial for understanding the molecule's flexibility and the relative stability of its various shapes. researchgate.netresearchgate.net For molecules with multiple rotatable bonds, like this compound, MP2 calculations can help identify the most stable conformations by exploring the potential energy surface. nih.gov In studies of similar pyridinyl compounds, MP2 calculations have been used to confirm the stability of specific tautomeric forms and to investigate the role of intramolecular hydrogen bonding in stabilizing certain conformations. researchgate.net

Computational Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. acs.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (GIAO/DFT), has proven effective in calculating ¹H and ¹³C NMR chemical shifts. mjcce.org.mkresearchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra and can be particularly valuable for distinguishing between different isomers or conformers. researchgate.netacs.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, are another important aspect of computational analysis. arxiv.orgfrontiersin.org DFT methods are commonly employed to compute the harmonic vibrational frequencies of molecules. researchgate.net The calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to help assign the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. researchgate.net

Studies on Tautomerism and Isomeric Stability

Tautomerism, the interconversion of constitutional isomers, is a key consideration for molecules like this compound, which can potentially exist in keto-enol forms. libretexts.org Computational studies play a crucial role in determining the relative stabilities of these tautomers and isomers.

Theoretical calculations can predict the energies of different tautomeric forms, providing insight into which form is likely to be predominant under given conditions. researchgate.netresearchgate.net For example, in related dipyridinyl systems, ab initio and DFT calculations have shown that enol or diol forms can be more stable than the corresponding keto forms, often due to the formation of strong intramolecular hydrogen bonds. researchgate.netnih.gov The energy barriers for the interconversion between tautomers can also be calculated, indicating the likelihood of such processes occurring. researchgate.net These computational investigations of isomeric stability are essential for understanding the chemical behavior and potential reactivity of this compound. mjcce.org.mkresearchgate.net

Reactivity and Reaction Pathways of 1,2 Di Pyridin 3 Yl Ethanone and Its Derivatives

Oxidation and Reduction Transformations

The ethanone (B97240) linkage is susceptible to both oxidation and reduction, leading to a variety of molecular structures.

Oxidation: The methylene (B1212753) group adjacent to the carbonyl in dipyridyl ethanone derivatives can be oxidized. For instance, the methylene group of 1,2-di(pyridin-2-yl)ethanone (B1658100) oxime is oxygenated by atmospheric O2 under ambient conditions when complexed with copper(II), yielding a ketone product, 2-(hydroxyimino)-1,2-di(pyridine-2-yl)ethanone. rsc.org A similar manganese(II) complex also activates O2 to induce a stepwise C-H oxidation of the ligand's methylene group, first to an alkoxide and subsequently to a ketone. nih.gov While specific studies on 1,2-di(pyridin-3-yl)ethanone are not prevalent, general oxidation of related pyridinyl ethanone compounds can yield corresponding carboxylic acids using strong oxidizing agents like potassium permanganate. The pyridine (B92270) rings can also be oxidized to form N-oxides. smolecule.com

Reduction: The carbonyl group of this compound is readily reduced to a secondary alcohol, forming 1,2-di(pyridin-3-yl)ethanol. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation. For example, the related compound 1-(6-(1-(2,6-diisopropylphenylimino)ethyl)pyridin-2-yl)ethanone is reduced to the corresponding alcohol using NaBH4 in a chloroform/methanol mixture. nih.gov Further reduction can lead to various amines. smolecule.com In the case of related diketones like 2-pyridil (1,2-di(pyridin-2-yl)ethane-1,2-dione), reduction can yield an enediol or, with sufficient hydrogen, the corresponding diol. researchgate.net

| Reaction Type | Substrate (Related Derivative) | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Oxidation | 1,2-di(pyridin-2-yl)ethanone oxime-Cu(II) complex | O₂ (air) | 2-(hydroxyimino)-1,2-di(pyridine-2-yl)ethanone | rsc.org |

| Oxidation | 1,2-di(pyridin-2-yl)ethanone oxime-Mn(II) complex | O₂ | 2-(hydroxyimino)-1,2-di(pyridine-2-yl)ethanone | nih.gov |

| Reduction | 2-Phenyl-1-(pyridin-2-yl)ethanone | NaBH₄ or LiAlH₄ | 2-Phenyl-1-(pyridin-2-yl)ethanol | |

| Reduction | 1-(6-(1-(2,6-diisopropylphenylimino)ethyl)pyridin-2-yl)ethanone | NaBH₄ | 1-(6-(1-(2,6-diisopropylphenylamino)ethyl)pyridin-2-yl)ethanol | nih.gov |

Nucleophilic and Electrophilic Additions

The carbonyl group is the primary site for nucleophilic additions, while the pyridine rings can participate in both nucleophilic and electrophilic processes.

Nucleophilic Addition: The general mechanism of nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated to yield an alcohol. libretexts.orglibretexts.org Aldehydes are typically more reactive than ketones due to reduced steric hindrance. libretexts.org In the case of this compound, nucleophiles can add to the carbonyl carbon. Neutral nucleophiles, such as amines or water, can also add, sometimes leading to the elimination of water and the formation of a C=N or C=O double bond derivative. libretexts.orglibretexts.org For instance, thiosemicarbazide (B42300) reacts with 1-(pyridine-3-yl)ethanone in boiling ethanol (B145695) to form the corresponding thiosemicarbazone. researchgate.net

Electrophilic Addition: Electrophilic additions to the carbonyl oxygen can occur, typically involving protonation by an acid, which activates the carbonyl group towards nucleophilic attack. libretexts.org More complex electrophilic reactions can occur on the pyridine rings, though the electron-withdrawing nature of the nitrogen heteroatom generally makes them less reactive towards electrophilic substitution than benzene. However, derivatives can be functionalized. For example, N-oxy-pyridine-2-yl-ethanone can undergo an oxo-hetero-Diels-Alder reaction with electron-rich dienes, catalyzed by chiral copper(II) complexes, demonstrating electrophilic behavior of the carbonyl group activated by the N-oxide and Lewis acid. au.dk

| Substrate (Related Derivative) | Nucleophile/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1-(Pyridine-3-yl)ethanone | Thiosemicarbazide / HBr | Nucleophilic Addition-Condensation | Thiosemicarbazone | researchgate.net |

| N-oxy-pyridine-2-yl-ethanone | Electron-rich diene / Cu(II)-bisoxazoline | Oxo-Hetero-Diels-Alder (Electrophilic behavior of carbonyl) | Six-membered oxygen heterocycle | au.dk |

Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives serves as a scaffold for the synthesis of various heterocyclic systems through cyclization and can undergo skeletal rearrangements.

Cyclization Reactions: Pyridinyl ethanone derivatives are valuable precursors for fused heterocyclic compounds. For example, imidazo[1,2-a]pyridines can be synthesized through the reaction of 2-aminopyridines with α-haloketones. beilstein-journals.org A one-pot, three-component reaction between a pyridine, a phenacyl bromide, and thiocyanate (B1210189) can yield fully substituted imidazo[1,2-a]pyridines without a catalyst. acs.org Derivatives of this compound can participate in multicomponent reactions to form complex structures. A one-pot, four-component reaction of 3-(cyanoacetyl)indole, benzaldehyde (B42025) derivatives, 3-acetylpyridine (B27631), and ammonium (B1175870) acetate (B1210297) has been used to prepare 2-(indol-3-yl)pyridine derivatives. rsc.org Furthermore, an iron-catalyzed intramolecular C(sp2)–N cyclization of (E)-1-(1-(pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oxime has been developed to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. acs.org

Rearrangement Reactions: Ketones and diols can undergo various rearrangement reactions. The benzilic acid rearrangement converts 1,2-diketones into α-hydroxy carboxylic acids upon treatment with a base. msu.edu While this applies to the diketone version (1,2-di(pyridin-3-yl)ethane-1,2-dione), it highlights a potential pathway for related structures. The Pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.com If this compound were reduced to its corresponding 1,2-diol, it could potentially undergo such a rearrangement. A copper-promoted Beckmann rearrangement has been observed for the oxime of 1,2-di(pyridin-2-yl)ethanone, which transforms into N-(2′-pyridylcarbonyl)pyridine-2-carboximidate. rsc.org

Metal-Assisted/Promoted Organic Transformations

Transition metals play a crucial role in mediating and catalyzing reactions involving dipyridyl ethanone derivatives, enabling transformations that are otherwise difficult.

Copper-Promoted Reactions: Copper catalysts are particularly versatile. Copper(II) has been shown to assist in the transformation of (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime into various products, including a dodecanuclear copper cluster and a 2D coordination polymer, depending on the solvent. mdpi.comresearchgate.net These transformations involve significant rearrangement and fragmentation of the original ligand. mdpi.com Copper(I) iodide (CuI) is used to catalyze the synthesis of isoxazolylimidazo[1,2-a]pyridines. beilstein-journals.org Furthermore, copper-promoted C-H oxidation of the methylene group in the oxime of 1,2-di(pyridin-2-yl)ethanone has been documented. rsc.org

Palladium- and Iron-Catalyzed Reactions: Palladium-catalyzed coupling reactions are widely used for synthesizing pyridine-containing ketones with high yields and functional group tolerance. Iron catalysts have also proven effective. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, including a pyridin-3-yl derivative, is efficiently achieved using iron(III) acetylacetonate (B107027) (Fe(acac)3). acs.org This reaction proceeds under mild conditions and allows for the construction of a wide range of fused heterocyclic systems. acs.org

| Metal/Catalyst | Substrate (Related Derivative) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Copper(II) | (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime | Rearrangement/Fragmentation | Coordination clusters/polymers | mdpi.com |

| Copper(I) | 2-Aminopyridine, nitrostyryl isoxazole | Cyclization | Isoxazolylimidazo[1,2-a]pyridines | beilstein-journals.org |

| Iron(III) | (E)-1-(1-(pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oxime | Intramolecular C-N Cyclization | Pyrrolo[1,2-a]quinoxalines | acs.org |

| Palladium | Substituted pyridin-2-amine, aryl halide | Coupling/Cyclization | Imidazo[1,5-a]pyridines |

Coordination Chemistry and Supramolecular Assembly with Pyridinylethanone Ligands

Ligand Design Principles for Pyridyl Ketone Chelators

The design of pyridyl ketone ligands, including 1,2-Di(pyridin-3-yl)ethanone, is guided by several key principles aimed at controlling the coordination environment around a metal center. The relative orientation of the pyridyl nitrogen atoms and the central ketone group dictates the potential coordination modes. In this compound, the nitrogen atoms are in the meta-position of the pyridyl rings relative to the ethanone (B97240) bridge. This arrangement influences the bite angle and the flexibility of the ligand upon chelation.

The rotational freedom around the C-C single bonds of the ethanone backbone allows the pyridyl rings to adopt various conformations, which can be exploited in the design of specific coordination geometries. The lone pair of electrons on the carbonyl oxygen can also participate in coordination, leading to a variety of potential binding modes, including monodentate, bidentate (chelating), or bridging interactions. The electronic properties of the pyridyl rings can be tuned through substitution, thereby influencing the ligand's donor strength and the stability of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting structures are highly dependent on the choice of metal ion, the counter-anion, the stoichiometry of the reactants, and the reaction conditions such as temperature and solvent polarity.

Mononuclear and Polynuclear Coordination Compounds

While specific studies on mononuclear and polynuclear complexes of this compound are not extensively documented, the general behavior of pyridyl ketone ligands suggests the potential for the formation of a variety of discrete molecular architectures. In a mononuclear complex, a single metal center is coordinated by one or more this compound ligands. The coordination geometry around the metal ion (e.g., tetrahedral, square planar, octahedral) would be determined by the metal's coordination preferences and the steric and electronic properties of the ligand.

Polynuclear complexes, containing two or more metal centers, can be formed if the this compound ligand acts as a bridge between metal ions. The flexibility of the ethanone linker could allow for the formation of dinuclear or higher nuclearity clusters, with the pyridyl nitrogen atoms and potentially the carbonyl oxygen atom participating in bridging interactions.

Two-Dimensional and Three-Dimensional Coordination Polymers

The bifunctional nature of this compound, with its two pyridyl nitrogen donors, makes it a suitable building block for the construction of coordination polymers. These are extended networks of metal ions linked by organic ligands.

In two-dimensional (2D) coordination polymers, the metal-ligand interactions would propagate in two dimensions to form sheet-like structures. The specific topology of these sheets would depend on the coordination geometry of the metal ion and the conformational flexibility of the this compound ligand. For instance, a metal ion with a square planar or octahedral geometry could act as a 4-connected node, while the linear nature of the ligand could link these nodes into a 2D grid.

The extension of coordination networks into three dimensions can be achieved through the use of metal centers with higher coordination numbers or by the interpenetration of 2D layers. A three-dimensional (3D) coordination polymer based on this compound would result in a porous framework material, with potential applications in gas storage, separation, and catalysis. The structure of a layered coordination polymer containing a related N-(pyridin-3-yl)isonicotinamide ligand demonstrates the capability of the pyridin-3-yl moiety to participate in the formation of extended networks.

Intermolecular Interactions in Supramolecular Architectures

Beyond coordination bonds, weaker intermolecular forces play a crucial role in the solid-state packing of this compound and its metal complexes, leading to the formation of well-defined supramolecular architectures.

Hydrogen Bonding in Self-Assembly

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into predictable patterns. In the context of this compound, the pyridyl nitrogen atoms can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (e.g., water, alcohols, or other functional groups on co-crystallizing molecules), hydrogen bonds can link individual molecules into chains, tapes, or more complex networks.

Studies on related 1,2-diaryl(3-pyridyl)ethanone oximes have shown that the pyridyl nitrogen is a key participant in hydrogen bonding networks, forming O-H···N(py) interactions that control the self-assembly of the molecules. nih.gov This highlights the potential for similar interactions to govern the crystal packing of this compound itself.

Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the lone pair of electrons on a nitrogen atom. This interaction has emerged as a valuable tool in crystal engineering for the rational design of solid-state structures.

While direct studies on halogen bonding in this compound are not available, the pyridin-3-yl nitrogen atom is a potential halogen bond acceptor. In co-crystals with halogenated molecules, it is conceivable that N···X (where X is a halogen) interactions could be used to direct the assembly of supramolecular structures. Research on co-crystals of N-(pyridin-3-yl) amides with halogenated compounds has demonstrated the formation of structure-directing halogen bonds to the pyridyl nitrogen. mdpi.com This suggests that this compound could be a valuable component in the design of halogen-bonded co-crystals.

Magnetic Properties of Pyridyl Ketone-Metal Complexes

The magnetic properties of metal complexes derived from pyridyl ketone ligands are a subject of significant research interest due to the diverse and fascinating magnetic phenomena they exhibit. These properties are intricately linked to the nature of the metal ion, the specific structure of the pyridyl ketone ligand, and the resulting coordination geometry of the complex. Research in this area has unveiled a range of magnetic behaviors, from simple paramagnetism to more complex phenomena such as antiferromagnetic and ferromagnetic coupling, spin-crossover events, and single-molecule magnet (SMM) behavior.

The versatility of pyridyl ketone ligands, such as di-2-pyridyl ketone and its derivatives, lies in their ability to form stable complexes with a variety of transition metal ions. The electronic and structural properties of these ligands can be fine-tuned, which in turn influences the magnetic interactions between the metal centers.

Detailed research findings have elucidated several key aspects of the magnetic properties of these complexes. For instance, the exchange interactions between metal ions bridged by pyridyl ketone-based ligands can be either ferromagnetic or antiferromagnetic. In a study of a Ni(II) complex, ferromagnetic interactions were observed between the metal centers. nih.gov Conversely, antiferromagnetic coupling is also a common feature, as seen in certain iron(III) complexes where it leads to a ground state with a total spin of S=0 or S=5/2, depending on the specific structure. rsc.org

Polynuclear metal complexes, or coordination clusters, containing pyridyl ketone ligands have been a particular focus of investigation. These clusters can exhibit a variety of spin topologies and nuclearities, leading to complex magnetic behaviors. mdpi.com For example, a tetranuclear nickel(II) cubane (B1203433) complex derived from di-2-pyridyl ketone displayed magnetic properties that could be analyzed using a two-J model, taking into account magnetic anisotropy. mdpi.com In another instance, a high-nuclearity Ni(II) cluster with eleven nickel atoms was synthesized using di-2-pyridyl ketone, and its magnetic study revealed an S = 3 ground state, which was rationalized by considering the structural characteristics and known magnetostructural correlations. mdpi.com

The phenomenon of spin-crossover (SCO), where a metal complex can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature or light, has also been observed in complexes with pyridyl-containing ligands. mdpi.comaps.org For instance, two polymorphs of a Co(II) complex with a pyridyl-dipyrazyl-pyridine ligand both exhibited gradual spin crossover. nih.gov This property is of particular interest for the development of molecular switches and data storage devices.

Furthermore, some pyridyl ketone-metal complexes have shown potential as single-molecule magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation. This behavior has been observed in a cobalt(II) complex that showed field-induced slow relaxation of magnetization. nih.gov

The following tables summarize some of the key magnetic data reported for various pyridyl ketone-metal complexes, illustrating the diversity of their magnetic properties.

| Complex | Metal Ion(s) | Magnetic Behavior | Key Findings |

| [Ni4(INA)2(pyaox)2(pyaoxH)2(DMF)2] | Ni(II) | Ferromagnetic | Exchange interactions between the Ni(II) ions are ferromagnetic with a J value of 1.79(4) cm⁻¹. nih.gov |

| Fe(mpko)3Fe(H2O)2(NO3)·2H2O | Fe(II), Fe(III) | Antiferromagnetic | Weak antiferromagnetic interactions between neighboring Fe(III) centers are mediated by intermolecular hydrogen bonds. tandfonline.com |

| [M4{(py)2C(OH)O}4(O2CPh)4] (M = Co, Ni) | Co(II), Ni(II) | Intramolecular Coupling | Possess a [M4O4] cubane-like core; magnetic properties were analyzed using a two-J model and considering magnetic anisotropy. mdpi.com |

| [Ni11(OH)6(O2CMe)12{(py)2C(OH)(O)}4(H2O)2] | Ni(II) | Antiferromagnetic Coupling | Dominant antiferromagnetic coupling within cubane subunits and between the central Ni3 subunit and the external cubanes. Possesses an S = 3 ground state. mdpi.com |

| Co(II)(py-pzpypz)22 | Co(II) | Spin-Crossover | Two polymorphs were obtained, both showing gradual spin crossover with a room temperature T1/2. nih.gov |

| Co(fpo)2(H2O)22 | Co(II) | Single-Molecule Magnet | Exhibits large magnetic anisotropy (D = -21.2 cm⁻¹) and field-induced slow relaxation of magnetization (Ueff = 65.3 K). nih.gov |

| Parameter | Value | Complex |

| Exchange Coupling Constant (J) | 1.79(4) cm⁻¹ | [Ni4(INA)2(pyaox)2(pyaoxH)2(DMF)2] nih.gov |

| Zero-Field Splitting (D) | -21.2 cm⁻¹ | Co(fpo)2(H2O)22 nih.gov |

| Effective Energy Barrier (Ueff) | 65.3 K | Co(fpo)2(H2O)22 nih.gov |

| Room Temperature χMT (for 2 Ni(II) ions) | 2.30 cm³ mol⁻¹ K | [Ni4(INA)2(pyaox)2(pyaoxH)2(DMF)2] nih.gov |

| Room Temperature χMT (for 1 Co(II) ion) | 1.95 cm³ mol⁻¹ K | Co5(mpko)6(mpkoH)2(OMe)2(H2O)6 nih.gov |

| Ground State Spin (S) | 3 | [Ni11(OH)6(O2CMe)12{(py)2C(OH)(O)}4(H2O)2] mdpi.com |

Applications of Pyridinylethanone Compounds in Catalysis and Materials Science

Role as Chemical Synthesis Intermediates

1,2-Di(pyridin-3-yl)ethanone and its analogs are recognized as valuable synthetic intermediates for creating a variety of more complex, often bioactive, molecules. The ethanone (B97240) backbone connected to two aromatic or heteroaromatic rings serves as a versatile scaffold for constructing heterocyclic systems.

A key study by Alcalde et al. details the synthesis of a series of 1-aryl-2-(3-pyridyl)ethanones, which are closely related to this compound. mdpi.comuniovi.es These compounds were synthesized to serve as precursors for vicinal diaryl-substituted heterocycles, a structural motif present in various pharmaceutically active compounds. mdpi.com The synthesis involved the reaction of a 3-pyridylacetonitrile (B123655) derivative with an appropriate Grignard reagent, followed by acidic hydrolysis to yield the target ethanone.

The general synthetic pathway allows for the introduction of various substituents on the aryl ring, leading to a library of ethanone intermediates. These intermediates, in turn, can be converted into other functional molecules. For instance, the ethanones were oximated by reacting them with hydroxylamine (B1172632) hydrochloride to produce the corresponding ketoximes. mdpi.comuniovi.es These oximes are themselves important intermediates for preparing pharmaceutically relevant heterocycles like isoxazoles and oxazoles. mdpi.com

The following table summarizes the synthesized 1-aryl-2-(3-pyridyl)ethanone intermediates and the yields obtained in the study by Alcalde et al.

| Compound | Aryl Group (Ar) | Yield (%) |

|---|---|---|

| 1 | Phenyl | 75 |

| 2 | 4-Methylphenyl | 72 |

| 3 | 4-Methoxyphenyl | 70 |

| 4 | 4-(Methylthio)phenyl | 68 |

| 5 | 4-(Methylsulfonyl)phenyl | 71 |

This table presents data on the synthesis of 1-aryl-2-(3-pyridyl)ethanone intermediates, which serve as crucial precursors for more complex chemical structures. mdpi.com

Catalytic Applications in Organic Transformations

While the broader class of pyridinyl compounds is known for its utility in catalysis, often as ligands for transition metal complexes, specific research detailing the catalytic applications of this compound itself is not extensively documented in the available scientific literature. The presence of two nitrogen atoms in the pyridine (B92270) rings and an oxygen atom in the ketone group suggests that the molecule could potentially act as a multidentate ligand for metal centers, which is a key feature for catalytic activity. However, dedicated studies to explore and confirm such applications for this specific compound are not prominent.

Self-Assembly into Functional Supramolecular Materials

The structural features of this compound and its derivatives make them interesting candidates for the construction of supramolecular assemblies. The pyridine rings can act as hydrogen bond acceptors, while other parts of the molecule can serve as hydrogen bond donors or participate in other non-covalent interactions like π-π stacking.

Research on the oxime derivatives of 1-aryl-2-(3-pyridyl)ethanones provides significant insight into the self-assembly properties of this class of compounds. mdpi.comuniovi.es X-ray crystallography studies have revealed that these oximes form intricate hydrogen-bonding networks in the solid state. The specific patterns of self-assembly are dictated by the substituents on the aryl ring. mdpi.comuniovi.es

For example, the oxime of 1-phenyl-2-(3-pyridyl)ethanone engages in crystal packing controlled by homomeric intermolecular hydrogen bonds between the oxime groups (oxime···oxime). mdpi.com In contrast, when the aryl group is substituted with electron-withdrawing or electron-donating groups, the self-assembly is driven by a combination of interactions. The oximes of 1-[4-(methylsulfonyl)phenyl]-2-(3-pyridyl)ethanone and 1-[4-(methylthio)phenyl]-2-(3-pyridyl)ethanone exhibit self-assembly guided by cooperative intermolecular hydrogen bonds between the oxime group and the nitrogen atom of the pyridine ring (oxime···N-pyridyl), as well as C-H/π interactions. mdpi.comuniovi.es

These findings demonstrate that the pyridinylethanone scaffold can be systematically modified to direct the self-assembly process, leading to predictable supramolecular architectures. This control over solid-state organization is a fundamental aspect of crystal engineering and the development of new functional materials.

| Oxime Derivative of Compound | Primary Driving Interaction for Self-Assembly |

|---|---|

| 1-(Phenyl)-2-(3-pyridyl)ethanone Oxime | Homomeric oxime···oxime H-bonds |

| 1-[4-(Methylsulfonyl)phenyl]-2-(3-pyridyl)ethanone Oxime | Cooperative oxime···N-pyridyl and C-H/π interactions |

| 1-[4-(Methylthio)phenyl]-2-(3-pyridyl)ethanone Oxime | Cooperative oxime···N-pyridyl and C-H/π interactions |

This table illustrates the different non-covalent interactions that direct the self-assembly of oxime derivatives of 1-aryl-2-(3-pyridyl)ethanones in the solid state. mdpi.comuniovi.es

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The exploration of 1,2-di(pyridin-3-yl)ethanone begins with its synthesis. While classical methods for ketone synthesis can likely be adapted, future research should focus on developing novel, efficient, and scalable synthetic methodologies.

Key Research Objectives:

Optimization of Existing Routes: Traditional methods, such as the oxidation of the corresponding secondary alcohol (1,2-di(pyridin-3-yl)ethanol) or the Friedel-Crafts acylation of a suitable pyridine (B92270) derivative, could be investigated and optimized for high-yield production of this compound.

Cross-Coupling Strategies: Modern cross-coupling reactions, for instance, using organometallic reagents derived from 3-halopyridines, present a promising avenue for constructing the C-C bond between the carbonyl group and the pyridine rings. Developing catalytic systems for such transformations would be a significant advancement.

Green Chemistry Approaches: Future synthetic strategies should aim to be environmentally benign, utilizing non-toxic reagents, reducing waste, and employing catalytic rather than stoichiometric reagents. Photochemical or electrochemical methods could be explored as sustainable alternatives.

Flow Chemistry Synthesis: For controlled and scalable production, the development of a continuous flow synthesis process for this compound would be a valuable goal. This could offer improved reaction control, higher yields, and enhanced safety.

Exploration of Advanced Characterization Techniques

A thorough understanding of the structural, electronic, and photophysical properties of this compound is crucial for predicting its behavior and guiding its application. While standard techniques provide foundational data, advanced characterization can offer deeper insights.

Potential Areas of Investigation:

Solid-State Structural Analysis: Single-crystal X-ray diffraction will be essential to determine the precise molecular structure, including bond lengths, bond angles, and the dihedral angle between the two pyridine rings. This will provide insight into the molecule's conformation and packing in the solid state.

Spectroscopic and Electrochemical Properties: A detailed study using UV-Vis, fluorescence, and NMR spectroscopy, combined with cyclic voltammetry, will elucidate the electronic structure and redox properties of the molecule. These studies are fundamental for applications in materials science.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the molecule's geometry, electronic orbitals (HOMO/LUMO), and vibrational frequencies. This theoretical work will complement experimental findings and help predict the molecule's reactivity and potential for use in various applications.

Expansion of Coordination Chemistry and Supramolecular Design

The coordination chemistry of the related di-2-pyridyl ketone is rich, often involving the nucleophilic addition of water or alcohols to the ketone's carbonyl group upon coordination to a metal center, forming a gem-diol or hemiacetal ligand. researchgate.netnih.gov It is highly probable that this compound will also serve as a versatile ligand, but with distinct coordination behavior due to the different positioning of the nitrogen donors.

Future Research Trajectories:

Coordination Modes: A primary research goal will be to explore the coordination of this compound with a variety of transition metals and lanthanides. The 3-pyridyl nitrogen atoms are expected to favor bridging coordination modes, potentially leading to the formation of unique coordination polymers and discrete polynuclear complexes. nih.gov

In Situ Ligand Transformations: Investigating whether this compound undergoes similar in situ hydration to a gem-diol upon metal coordination, as seen with its 2-pyridyl counterpart, is a key area of interest. nih.govresearchgate.net The electronic effects of the 3-pyridyl rings may influence the reactivity of the carbonyl group.

Supramolecular Self-Assembly: The specific geometry of this compound makes it an excellent candidate for use as a building block in supramolecular chemistry. acs.org Its angular disposition of donor sites could be exploited to construct complex, high-symmetry architectures like molecular polygons and polyhedra through coordination-driven self-assembly. mdpi.com

Anion Binding: The development of macrocycles and cages based on this compound could lead to new receptors for anion recognition and binding, a significant area in supramolecular chemistry. rsc.org

Table 1: Comparison of Potential Coordination Behavior

| Feature | Di-2-pyridyl ketone (Known) | This compound (Hypothesized) |

|---|---|---|

| Primary Coordination Mode | N,N'-chelating | Bridging between two metal centers |

| Reactivity of Carbonyl | Readily undergoes hydration to gem-diol upon coordination. researchgate.netresearchgate.net | Hydration potential to be determined; may be influenced by different electronic effects. |

| Resulting Architectures | Often forms discrete polynuclear clusters. researchgate.net | Likely to form 1D, 2D, or 3D coordination polymers. |

Emerging Catalytic and Material Science Applications

The unique complexes formed by this compound are expected to have a range of applications in catalysis and materials science.

Prospective Applications:

Homogeneous Catalysis: Metal complexes of this compound could be screened for catalytic activity in various organic transformations. Potential areas include transfer hydrogenation of ketones, oxidation reactions, and carbon-carbon bond-forming reactions. researchgate.net The distinct steric and electronic environment provided by the ligand could lead to novel catalytic selectivities.

Luminescent Materials: Coordination complexes, particularly with lanthanide or d¹⁰ metal ions like Zn(II) and Cd(II), could exhibit interesting photoluminescent properties. rsc.org Future research could focus on developing these into sensors, probes, or components for light-emitting devices.

Magnetic Materials: The formation of polynuclear clusters with paramagnetic metal ions (e.g., Mn(II), Co(II), Ni(II)) could lead to materials with interesting magnetic properties, such as single-molecule magnets. researchgate.net

Porous Materials: The assembly of this compound with appropriate metal nodes could yield Metal-Organic Frameworks (MOFs) or porous coordination polymers. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Table 2: Potential Future Applications

| Application Area | Metal Ion Focus | Research Goal |

|---|---|---|

| Catalysis | Fe, Ru, Rh, Pd | Develop catalysts for hydrogenation, oxidation, and cross-coupling reactions. researchgate.netprinceton.edu |

| Luminescent Materials | Zn, Cd, Eu, Tb | Create novel phosphorescent or fluorescent materials for sensing or lighting. rsc.org |

| Magnetic Materials | Mn, Fe, Co, Ni | Synthesize single-molecule magnets or other magnetic coordination polymers. researchgate.net |

| Porous Coordination Polymers | Cu, Zn, Zr | Develop materials for gas storage, separation, or heterogeneous catalysis. |

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1,2-Di(pyridin-3-yl)ethanone?

A common approach involves condensation reactions of pyridine derivatives. For example, reacting pyridinecarboxaldehyde with pyridinemethanol at elevated temperatures (e.g., 140°C) under solvent-free, catalyst-free conditions has been reported for analogous compounds . Isolation of intermediates, such as diketones, may require stabilization via derivatization (e.g., treatment with ethyl acetate) to prevent reversion to starting materials .

Q. How can the molecular structure of this compound be experimentally validated?

Combined spectroscopic and crystallographic techniques are essential:

- 1H-NMR and IR spectroscopy : Confirm functional groups and monitor reaction progress. For example, IR spectral shifts can indicate instability in intermediates .

- X-ray crystallography : The compound is expected to crystallize in the monoclinic system (space group P2₁/n), as observed in structurally similar pyridinyl ethanones. Software like SHELXL is widely used for refinement .

Q. What are the critical physicochemical properties of this compound for experimental design?

| Property | Value/Description | Reference |

|---|---|---|

| Molecular weight | 174.2 g/mol (analogous compound) | |

| Boiling point | ~188–189°C | |

| Stability | Potential instability in hydroxylated intermediates; derivatization recommended |

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic structure of this compound?

DFT methods, such as the Colle-Salvetti correlation-energy formula, enable analysis of electron density and local kinetic-energy density. These approaches predict correlation energies and potentials, validated through atomic and molecular calculations . For example, gradient expansions of kinetic-energy density can refine electronic property predictions for pyridinyl systems .

Q. What mechanistic insights govern the reactivity of this compound in heterocyclic synthesis?

The compound’s ketone group and pyridinyl substituents enable diverse reactions:

- Condensation with hydrazines : Forms pyrazoline derivatives under reflux conditions (e.g., ethanol solvent), as demonstrated in chalcone-based syntheses .

- Coordination chemistry : Pyridinyl nitrogen atoms act as ligands. Spatial arrangement (e.g., dihedral angles between rings) influences metal-binding selectivity, which can be modeled using crystallographic data .

Q. How can instability in intermediates during derivative synthesis be mitigated?

- Stabilization via derivatization : Convert unstable intermediates (e.g., hydroxylated species) to stable derivatives like diones using reagents such as ethyl acetate .

- Controlled reaction conditions : Optimize temperature, solvent, and catalyst use to minimize decomposition. For example, anhydrous conditions may prevent hydrolysis in sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.